

Application of "2-Hydroxymethylene Ethisterone" in structure-activity relationship studies

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Compound of Interest

Compound Name: 2-Hydroxymethylene Ethisterone

Cat. No.: B022255

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Application of 2-Hydroxymethylene Ethisterone in Structure-Activity Relationship Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of **2- Hydroxymethylene Ethisterone** as a key starting material for structure-activity relationship (SAR) studies. This document outlines its potential in the synthesis of novel steroid derivatives and details the experimental protocols for evaluating their biological activity, particularly in the context of anticancer and hormonal research.

Introduction

2-Hydroxymethylene ethisterone, a derivative of the synthetic progestin ethisterone, serves as a versatile scaffold for the development of new therapeutic agents.[1][2][3] Ethisterone itself is known to interact with progesterone and androgen receptors, exerting progestational and weak androgenic effects.[4][5][6] The introduction of a hydroxymethylene group at the C-2 position of the steroid nucleus offers a reactive handle for further chemical modifications, making it an ideal candidate for generating a library of derivatives for SAR studies. These studies are crucial in drug discovery for optimizing the potency, selectivity, and pharmacokinetic profile of lead compounds.



The primary biological targets for ethisterone and its derivatives include progesterone and androgen receptors.[4][5][6] By modifying the core structure of **2-Hydroxymethylene Ethisterone**, researchers can investigate how different functional groups at various positions influence the binding affinity and functional activity at these receptors. Furthermore, recent studies have highlighted the potential of ethisterone derivatives as cytotoxic agents against cancer cell lines, opening up new avenues for SAR studies in oncology.

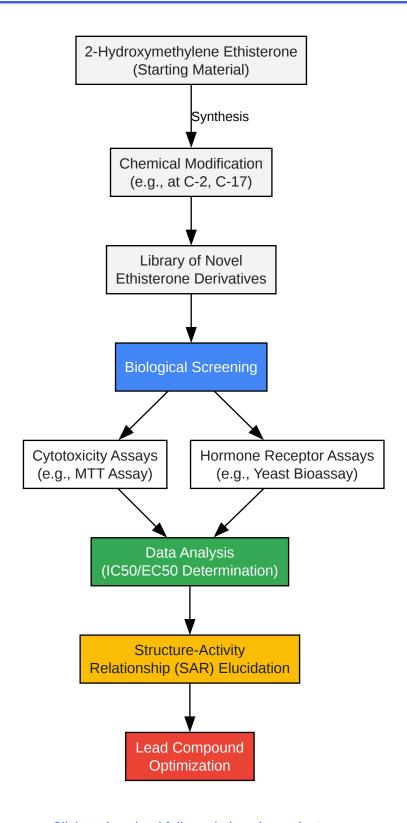
Key Applications in SAR Studies

- Anticancer Drug Discovery: Elucidating the structural requirements for cytotoxic activity against various cancer cell lines.
- Hormone Receptor Modulation: Investigating the influence of structural modifications on agonist or antagonist activity at progesterone and androgen receptors.
- Improving Drug-like Properties: Modifying the scaffold to enhance solubility, metabolic stability, and bioavailability.

Proposed Workflow for SAR Studies using 2-Hydroxymethylene Ethisterone

The following diagram illustrates a general workflow for conducting SAR studies starting from **2-Hydroxymethylene Ethisterone**.





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A general workflow for SAR studies.

Experimental Protocols



Synthesis of Ethisterone Derivatives

The 2-hydroxymethylene group of the starting material can be used for various chemical transformations. For instance, it can undergo reactions to form heterocyclic rings fused to the A-ring of the steroid, or it can be modified to introduce different functional groups. The 17-ethynyl group also provides a site for modifications, such as click chemistry reactions to attach various moieties.

Example: Synthesis of D-Ring Substituted 1,2,3-Triazoles of Ethisterone

This protocol is adapted from a study on the synthesis of ethisterone derivatives with cytotoxic activities.

- Reaction Setup: In a round-bottom flask, dissolve **2-Hydroxymethylene Ethisterone** and an appropriate azide derivative in a suitable solvent system (e.g., t-BuOH/H₂O).
- Catalyst Addition: Add sodium ascorbate and copper(II) sulfate pentahydrate to the solution.
- Reaction: Stir the reaction mixture at room temperature for 24-48 hours.
- Work-up: After the reaction is complete (monitored by TLC), dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
- Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.

In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[7][8][9][10]

 Cell Seeding: Seed cancer cells (e.g., human glioblastoma U-251, prostatic adenocarcinoma PC-3, colorectal adenocarcinoma HCT-15, mammary adenocarcinoma MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.



- Compound Treatment: Prepare serial dilutions of the synthesized ethisterone derivatives in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
- Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
- MTT Addition: After the incubation period, add 10-20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.
- Formazan Solubilization: Carefully remove the medium and add 100-150 μL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software (e.g., GraphPad Prism).

Androgen Receptor Activity (Yeast-Based Bioassay)

This assay is used to determine the androgenic or anti-androgenic activity of the synthesized compounds.[11][12][13]

- Yeast Culture Preparation: Culture a yeast strain co-transformed with an androgen receptor (AR) expression vector and a reporter gene vector (e.g., lacZ) in a selective medium.
- Compound Exposure: In a 96-well plate, expose the yeast cells to serial dilutions of the test compounds. For anti-androgenic activity, co-incubate the compounds with a known androgen receptor agonist (e.g., testosterone).
- Incubation: Incubate the plates at 30°C for 24-48 hours.
- Reporter Gene Assay: Lyse the yeast cells and measure the activity of the reporter enzyme (e.g., β-galactosidase) using a colorimetric or fluorometric substrate.



 Data Analysis: Determine the EC₅₀ (effective concentration for 50% maximal response) for agonistic activity or the IC₅₀ for antagonistic activity.

Data Presentation

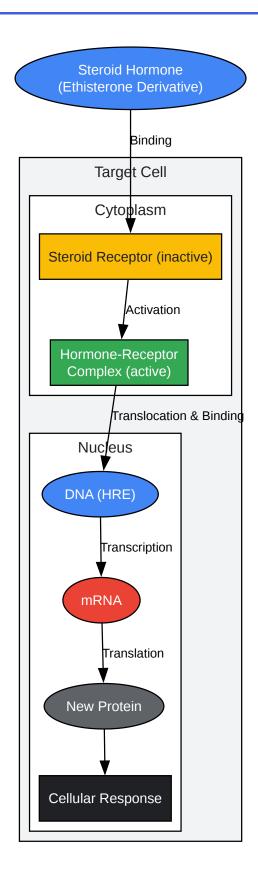
Quantitative data from SAR studies should be summarized in a clear and organized manner to facilitate the identification of trends. The following table provides an example of how to present cytotoxicity data for a series of hypothetical **2-Hydroxymethylene Ethisterone** derivatives.

Compound	R1- Modificatio n (C-2)	R2- Modificatio n (C-17)	IC50 (μM) vs. PC-3	IC50 (μM) vs. MCF-7	IC50 (μM) vs. HCT-15
2-HME	-CH=OH	-C≡CH	>100	>100	>100
Derivative 1	-CH ₂ -N ₃	-C≡CH	55.2	68.4	75.1
Derivative 2	-CH=OH	-C≡C-Phenyl	25.8	32.1	41.5
Derivative 3	-CH=OH	-C≡C-p-Cl- Phenyl	11.7	15.3	22.9
Derivative 4	Fused Pyrazole	-C≡CH	42.6	51.9	63.7
Doxorubicin	-	-	0.8	1.1	0.9

Signaling Pathway

The following diagram depicts a simplified signaling pathway for steroid hormone action, which is relevant for understanding the mechanism of action of ethisterone derivatives that target hormone receptors.





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Simplified steroid hormone signaling pathway.



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